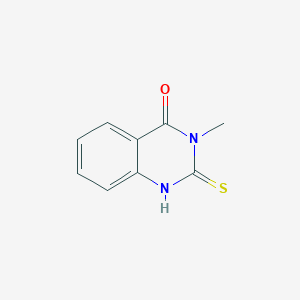

2-mercapto-3-methylquinazolin-4(3H)-one

Beschreibung

Overview of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets, enabling the development of compounds with diverse pharmacological activities. Molecules incorporating the quinazolinone core have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive effects. researchgate.netresearchgate.nettsijournals.comtandfonline.combiomedpharmajournal.org

The structural versatility of the quinazolinone ring allows for substitutions at various positions, significantly influencing the compound's biological activity. tandfonline.com This flexibility has made it a cornerstone for the design and synthesis of numerous clinically relevant drugs and a multitude of investigational molecules. nih.govmdpi.com Researchers have successfully developed potent therapeutic agents by modifying the quinazolinone skeleton, highlighting its enduring importance in the quest for novel treatments for a range of diseases. mdpi.comnih.gov

Historical Context and Evolution of 2-Mercaptoquinazolinone Research

The journey of quinazolinone chemistry began with the first synthesis of a derivative in the 19th century. Over time, research expanded to include various functionalized analogs, with 2-mercaptoquinazolinones emerging as a particularly fruitful area of investigation. These compounds are characterized by a thiol (-SH) group at the 2-position of the quinazolinone core, which serves as a reactive handle for further chemical modifications.

Early research focused on the synthesis of the 2-mercaptoquinazolin-4(3H)-one core, often through the condensation of anthranilic acid derivatives with thiourea (B124793) or isothiocyanates. tsijournals.comresearchgate.net Subsequent studies quickly evolved to explore the derivatization of the mercapto group, a strategy known as S-alkylation, to create extensive libraries of new chemical entities. nih.govijarsct.co.in This has allowed for the introduction of a wide variety of substituents, leading to compounds with tailored biological properties. The exploration of substitutions at the N-3 position further expanded the chemical space, leading to a diverse class of 2,3-disubstituted quinazolinone derivatives with significant therapeutic potential. researchgate.net

Current Research Landscape and Future Directions for 2-mercapto-3-methylquinazolin-4(3H)-one

While much of the research has focused on derivatives with larger substituents at the N-3 position, such as phenyl or benzyl (B1604629) groups, this compound (with CAS Number 1705-09-5) represents a fundamental and important starting material for synthetic chemistry. chemicalbook.com

Current Research Landscape:

The current research landscape is dominated by the synthesis and biological evaluation of derivatives based on the 2-mercaptoquinazolinone scaffold. The primary focus is on leveraging the 2-mercapto and 3-amino positions for structural modifications to discover novel therapeutic agents. Key areas of investigation for derivatives include:

Antimicrobial Activity: Numerous S-substituted derivatives of 2-mercapto-3-phenylquinazolin-4(3H)-one have been synthesized and screened for their activity against various bacterial strains, with some compounds showing promising results compared to standard antibiotics. researchgate.nettsijournals.comtsijournals.com

Antitumor Activity: The 2-mercaptoquinazolinone core is a key component in the design of novel anticancer agents. Derivatives have been investigated for their ability to inhibit critical enzymes involved in cancer progression, such as carbonic anhydrases and various kinases. tandfonline.comnih.govnih.govresearchgate.net Studies have shown that specific substitutions can lead to potent and selective antitumor activity. nih.govresearchgate.net

Enzyme Inhibition: S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with tumor growth. nih.gov

Antihistaminic Activity: Novel series of 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones have been synthesized and shown to possess significant antihistaminic activity, with some compounds being equipotent to the standard drug pheniramine (B192746) maleate (B1232345). researchgate.net

The following table summarizes selected research findings on derivatives of the 2-mercaptoquinazolinone scaffold, illustrating the diverse biological activities being explored.

| Derivative Class | Biological Activity Investigated | Key Findings |

| Thioesters of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Antimicrobial | Some compounds showed good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.nettsijournals.com |

| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Carbonic Anhydrase Inhibition / Antitumor | Identified potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. nih.gov |

| 2-(Thiazolidinone)-3-phenylquinazolin-4(3H)-one derivatives | Antimicrobial | Synthesized compounds were evaluated for antibacterial and antifungal activities. tsijournals.com |

| 2-Mercapto-3-benzyl-4(3H)-quinazolinone derivatives | Antitumor | Some derivatives demonstrated broad-spectrum antitumor activity with significant growth inhibition values. tandfonline.com |

| 2-Mercapto-3-(substituted methylamino) quinazolin-4(3H)-ones | Antihistaminic | Certain derivatives exhibited antihistaminic activity equipotent to pheniramine maleate with lower sedative potential. researchgate.net |

Future Directions:

The utility of this compound as a foundational building block presents several promising avenues for future research.

Systematic Derivatization: Future work should involve the systematic synthesis of novel derivatives starting from this compound. This would include extensive S-alkylation to introduce a wide range of functional groups and subsequent evaluation of their biological activities.

Exploration of Underexplored Activities: While much work has focused on antimicrobial and anticancer activities, future studies could explore other potential therapeutic applications for derivatives of this specific compound, such as antiviral, anti-inflammatory, or neuroprotective effects, which have been noted for the broader quinazolinone class. scielo.brnih.gov

Biological Profiling of the Parent Compound: A thorough investigation into the intrinsic biological activity of this compound itself is warranted. Understanding its baseline activity could provide valuable insights for the rational design of more potent derivatives.

Computational Studies: The use of molecular docking and other computational tools can help predict the binding of novel derivatives to specific biological targets, guiding synthetic efforts toward compounds with higher potential for therapeutic efficacy.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVINMHFLRZHVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353644 | |

| Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-09-5 | |

| Record name | 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Mercapto 3 Methylquinazolin 4 3h One and Its Structural Analogues

Classical and Established Synthetic Routes to 2-Mercaptoquinazolin-4(3H)-ones

Traditional methods for synthesizing 2-mercaptoquinazolin-4(3H)-ones have been well-established, primarily relying on the cyclocondensation of anthranilic acid derivatives with a sulfur-containing reagent.

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives

A cornerstone of quinazolinone synthesis is the reaction of anthranilic acid or its esters with a suitable one-carbon synthon. In the case of 2-mercapto derivatives, this typically involves reaction with isothiocyanates. For instance, the reaction of anthranilic acid with methyl isothiocyanate in ethanol, upon refluxing, yields 2-mercapto-3-methyl-3,4-dihydroquinazolin-4-one. prepchem.com This method is versatile and can be adapted to produce a variety of 3-substituted analogues by varying the isothiocyanate. nih.gov

The general mechanism involves the initial formation of a thiourea (B124793) derivative by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the quinazolinone ring. Various solvents, including ethanol, are commonly employed in these reactions. prepchem.commdpi.com

Strategic Use of Isothiocyanates in Quinazolinone Formation

Isothiocyanates are key reagents in the synthesis of 2-mercaptoquinazolin-4(3H)-ones, serving as the source of both the C-2 carbon and the mercapto group. chemrxiv.org The reaction between an anthranilic acid derivative and an isothiocyanate is a widely used and efficient method for constructing the quinazolinone core. nih.govresearchgate.net This approach allows for the direct introduction of a substituent at the N-3 position by selecting the appropriate isothiocyanate. For example, reacting anthranilic acid with phenyl isothiocyanate yields 2-mercapto-3-phenylquinazolin-4(3H)-one. mdpi.com

The synthesis of isothiocyanates themselves can be achieved through several methods, such as the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed. nih.govorganic-chemistry.org Another method involves the use of phenyl chlorothionoformate. organic-chemistry.org The choice of isothiocyanate is crucial as it dictates the nature of the substituent at the 3-position of the final quinazolinone product.

Innovations in Green Chemistry for 2-Mercaptoquinazolinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. nih.govrsc.org This has led to the exploration of alternative solvents and energy sources to minimize waste and reduce reaction times.

Application of Deep Eutectic Solvents (DES) as Sustainable Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comresearchgate.net These solvents are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), which form a eutectic mixture with a melting point lower than the individual components. mdpi.comresearchgate.net

In the synthesis of 2-mercaptoquinazolin-4(3H)-ones, DESs can act as both the solvent and a catalyst. mdpi.comnih.gov For instance, the reaction of anthranilic acid and phenyl isothiocyanate has been successfully carried out in a choline chloride:urea (1:2) DES, which was found to be the most effective among several tested DESs. mdpi.comresearchgate.net The use of DESs often leads to good to excellent yields and simplifies the work-up procedure. mdpi.com Research has shown that a choline chloride:urea DES can be recycled multiple times without a significant drop in product yield. researchgate.net

Table 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one in Various Choline Chloride-Based Deep Eutectic Solvents

| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Yield (%) |

|---|---|---|

| Urea | 1:2 | 63 |

| Fructose | 2:1 | 45 |

| Glucose | 2:1 | 38 |

| Citric Acid | 1:1 | 55 |

| Tartaric Acid | 1:1 | 50 |

Reactions were carried out at 80°C. Data sourced from mdpi.comresearchgate.net.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been established as an effective tool in organic synthesis to accelerate reaction rates and improve yields. youtube.comnih.gov In the context of 2-mercaptoquinazolinone synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.netrsc.org

For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be achieved in 20-30 minutes under microwave irradiation at 140°C, whereas classical heating requires 5 hours at 120°C. rsc.org While microwave-induced synthesis in DESs for 2-mercaptoquinazolinones showed lower effectiveness in one study, with yields ranging from 13-49%, it still represents a significant reduction in reaction time. mdpi.comnih.gov The combination of microwave heating with green solvents like water has also been explored for the synthesis of quinazoline (B50416) derivatives. rsc.org

Ultrasound-Assisted Synthesis Enhancements

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.govmdpi.com This method often leads to shorter reaction times and higher yields under milder conditions. nih.govmdpi.com

In the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones in deep eutectic solvents, ultrasonication has been shown to provide higher yields (16-76%) compared to microwave-assisted synthesis. mdpi.comnih.gov The synergistic effect of using a green solvent like a DES in combination with ultrasound irradiation offers a powerful and sustainable approach for the synthesis of these heterocyclic compounds. researchgate.net This method provides a facile and efficient pathway, often with a simple work-up procedure.

Table 2: Comparison of Yields for Substituted 2-Mercaptoquinazolin-4(3H)-ones using Different Green Synthetic Methods in a Choline Chloride:Urea DES

| Method | Yield Range (%) |

|---|---|

| Conventional Stirring | 16-76 |

| Microwave-Assisted | 13-49 |

| Ultrasound-Assisted | 16-76 |

Aqueous Medium Synthesis Utilizing Catalysis (e.g., β-Cyclodextrin)

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, and catalysts like β-cyclodextrin have proven effective in facilitating reactions in water. ijarsct.co.inijarsct.co.inccspublishing.org.cnnih.gov β-cyclodextrin, a cyclic oligosaccharide, can act as a supramolecular catalyst or a phase-transfer catalyst, creating a hydrophobic microenvironment that can encapsulate nonpolar reactants and enhance their reactivity in water. ijarsct.co.inijarsct.co.inrsc.orgmdpi.commdpi.com

One notable application is the synthesis of 2-mercapto-substituted quinazolin-4(3H)-one derivatives. ijarsct.co.inijarsct.co.inresearchgate.net In a typical procedure, β-cyclodextrin is dissolved in water with gentle heating. ijarsct.co.in The 2-mercapto-3-substituted quinazolin-4(3H)-one and a halo-alkyl or halo-acyl compound are then added to this solution. ijarsct.co.inijarsct.co.in The reaction mixture is stirred for an extended period at a mild temperature, after which the product can be extracted. ijarsct.co.in This method offers an environmentally benign pathway to various thio-ether derivatives of the quinazolinone core. ijarsct.co.inijarsct.co.in For instance, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with phenacyl bromide in a β-cyclodextrin/water system proceeds smoothly to yield 2-((2-oxo-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one. ijarsct.co.in

The catalytic activity of β-cyclodextrin is not limited to simple substitutions. A modified β-cyclodextrin-SO3H has been utilized as a recyclable catalyst for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media, showcasing the versatility of cyclodextrin-based catalysts. rsc.org

Regiospecific and Stereoselective Synthetic Considerations

Achieving regiospecificity and stereoselectivity is crucial in the synthesis of complex molecules to ensure the desired biological activity. In the context of quinazolinone synthesis, controlling the position of substitution is a key challenge. For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the formation of either angular or linear regioisomers of triazolo[4,3-a]quinazolin-5-ones is possible. nih.gov The reaction pathway is often directed by the initial S-alkylation followed by a Smiles rearrangement, leading selectively to the angular isomer. nih.gov

Palladium-catalyzed intramolecular oxidative C-H amination has been developed for the regioselective synthesis of quinazolinone-fused heterocycles. nih.gov This method allows for the specific formation of the linear isomer from aromatic amido-amidine systems. nih.gov Similarly, the regioselectivity of the synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolones can be controlled by adjusting the reaction conditions; acidic conditions favor the formation of the latter. frontiersin.org

When functionalizing the 2-mercaptoquinazolin-4(3H)-one core, the thiol group is generally more nucleophilic than the nitrogen at position 1, leading to regioselective S-alkylation. growkudos.com This has been demonstrated in reactions with ethyl chloroacetate (B1199739) in the presence of a base. growkudos.com

Design and Synthesis of Diverse 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives

The versatility of the this compound scaffold allows for extensive derivatization at multiple positions to explore and optimize biological activities.

The sulfur atom at the C-2 position of the quinazolinone ring is a prime site for modification through alkylation and acylation, leading to a wide array of S-substituted derivatives. nih.govnih.gov The reaction typically involves treating the parent 2-mercaptoquinazolinone with various halo-organic reagents in the presence of a base. nih.govnih.gov

For instance, S-monoalkylation has been successfully achieved with reagents like ethyl bromide, allyl bromide, and bromoacetylacetone. nih.gov The reaction of 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide with different phenacyl bromides in acetone (B3395972) with potassium carbonate yields the corresponding 2-((2-(4-substituted-phenyl)-2-oxoethyl)thio) derivatives in high yields. nih.gov Similarly, treatment with 2-chloro-N-substituted amides produces 2-substituted mercapto-4(3H)-quinazolinones. nih.gov

The synthesis of ester derivatives can be accomplished by reacting 2-mercapto-3-phenyl-4(3H)-quinazolinone with ethyl-2-bromopropanoate. uobaghdad.edu.iq This ester can then be further converted into a variety of other functional groups. uobaghdad.edu.iq Microwave-assisted S-alkylation has also been reported as a green chemistry approach. researchgate.net

Table 1: Examples of Alkylating and Acylating Agents for Thio-Position Modification

| Starting Material | Reagent | Product Type |

|---|---|---|

| 2-Mercapto-3-phenyl-4(3H)-quinazolinone | Ethyl-2-bromopropanoate | S-Ester derivative uobaghdad.edu.iq |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | Phenacyl bromides | S-Phenacyl derivatives nih.gov |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | 2-Chloro-N-substituted amides | S-Amide derivatives nih.gov |

The N-3 position of the quinazolinone ring is another critical site for structural modification, often leading to significant changes in biological activity. nih.govresearchgate.net A variety of substituents can be introduced at this position to generate diverse libraries of compounds.

One common strategy involves the synthesis of 2,3-disubstituted-4(3H)quinazolinones from anthranilic acid. nih.gov The process can involve the formation of a benzoxazinone (B8607429) intermediate, which is then reacted with different amines to introduce the desired N-3 substituent. nih.gov For example, a series of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones were synthesized by condensing 3-amino-2-mercaptoquinazolin-4(3H)-one with formaldehyde (B43269) and various amines. researchgate.net

The synthesis of N-substituted quinazolinone derivatives can also be achieved through multi-component reactions. rsc.org Furthermore, modular and divergent synthetic routes have been developed to facilitate regioselective N-alkylation, allowing for the systematic exploration of 2,N3-disubstituted 4-quinazolinones. rsc.org

Table 2: Strategies for N-3 Position Modification

| Precursor | Reagent(s) | Resulting N-3 Substituent |

|---|---|---|

| Benzoxazinone | Various amines | Diverse alkyl/aryl groups nih.gov |

| 3-Amino-2-mercaptoquinazolin-4(3H)-one | Formaldehyde, various amines | Substituted methylamino groups researchgate.net |

The benzene (B151609) ring of the quinazolinone core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the compound's properties. wikipedia.org The reactivity of the positions on the benzene ring follows the order 8 > 6 > 5 > 7. wikipedia.org

While the pyrimidine (B1678525) ring is generally resistant to electrophilic attack, the benzene portion can be functionalized under appropriate conditions. For example, bromination at the 6-position of 2-methyl-3-aminoquinazolin-4(3H)-ones has been reported. scielo.br The introduction of substituents such as nitro groups is also a common strategy. These nitro derivatives can then be reduced to amino groups, which serve as versatile handles for further functionalization. mdpi.com

Creating hybrid molecules by incorporating other heterocyclic rings onto the quinazolinone scaffold is a widely used strategy to generate novel compounds with potentially enhanced or synergistic biological activities. researchgate.net

The 2-mercapto group serves as an excellent anchor for introducing various heterocyclic systems. For example, the hydrazide derivative of 2-mercapto-3-phenyl-4(3H)-quinazolinone can be cyclized to form derivatives bearing 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings. uobaghdad.edu.iqsapub.org Reaction of the hydrazide with carbon disulfide can lead to an oxadiazolethione derivative. sapub.org

Furthermore, the N-3 position can be functionalized with heterocyclic moieties. For instance, 2-mercapto-3-(pyridine-2-yl)quinazolin-4(3H)-one has been synthesized and used as a precursor for further derivatization. researchgate.net The synthesis of quinazolinone derivatives incorporating quinoxalindione at the N-3 position has also been reported. nih.gov These hybrid compounds often exhibit interesting pharmacological properties.

Table 3: Examples of Heterocyclic Moieties Incorporated into the Quinazolinone Scaffold

| Position of Incorporation | Heterocyclic Moiety | Synthetic Precursor |

|---|---|---|

| 2-Thio position | 1,2,4-Triazole uobaghdad.edu.iq | Hydrazide derivative uobaghdad.edu.iq |

| 2-Thio position | 1,3,4-Oxadiazole sapub.org | Hydrazide derivative sapub.org |

| N-3 position | Pyridine researchgate.net | 2-Aminopyridine researchgate.net |

Chemical Reactivity and Functional Group Interconversions Within the 2 Mercapto 3 Methylquinazolin 4 3h One Scaffold

Exploration of Thiol-Thione Tautomerism and its Chemical Implications

The 2-mercapto-3-methylquinazolin-4(3H)-one scaffold exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, is a critical determinant of the molecule's chemical properties and reactivity. The equilibrium involves the migration of a proton between the sulfur atom at the C-2 position and the nitrogen atom at the N-1 position of the quinazolinone ring.

The two tautomers are:

Thiol form: this compound

Thione form: 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The predominance of one tautomer over the other is significantly influenced by the surrounding environment, particularly the polarity of the solvent. Theoretical studies and experimental observations on analogous heterocyclic systems, such as mercaptopyridines, suggest that the thione form is generally more stable and favored in polar solvents. nih.gov This preference is attributed to the better stabilization of charge in the thione's resonance structures. Conversely, the thiol form tends to be more prevalent in non-polar solvents. The existence of this tautomerism is reflected in the compound's various synonyms, which include names for both forms.

This tautomeric equilibrium has direct chemical implications. For instance, the nucleophilicity of the scaffold can be expressed through either the sulfur atom of the thiol form or the exocyclic sulfur of the thione form, influencing the outcome of reactions such as alkylation. nih.gov

Nucleophilic and Electrophilic Reactivity at the C-2 and N-3 Positions

The quinazolinone scaffold possesses key nucleophilic centers that dictate its reactivity towards electrophiles. The primary sites of nucleophilic attack are the sulfur atom at the C-2 position and, to a lesser extent, the nitrogen atom at the N-3 position.

The exocyclic sulfur atom at the C-2 position is a potent nucleophile, readily participating in S-alkylation reactions with a variety of electrophiles. This reactivity is frequently exploited for the synthesis of diverse derivatives. For example, in the presence of a base, 2-mercaptoquinazolinones react with halo-alkyl or halo-acyl compounds, such as phenacyl bromides, to form the corresponding S-substituted thioethers in high yields. nih.govnih.gov This reaction proceeds via the attack of the thiolate anion on the electrophilic carbon of the alkylating agent.

While the N-3 position is substituted with a methyl group in the target compound, studies on related quinazolinones show that the N-3 nitrogen can also exhibit nucleophilic character. In cases where the N-3 position is unsubstituted or part of a different functional group, it can compete with the C-2 sulfur for alkylating agents. researchgate.netrsc.orgjuniperpublishers.comnih.gov The regioselectivity of these reactions (S- versus N-alkylation) can be controlled by modifying reaction conditions, such as the choice of solvent and base. researchgate.netjuniperpublishers.com

The electrophilic reactivity at the C-2 and N-3 positions themselves is not prominent; rather, these positions act as nucleophiles. The carbon atom of the C=S (thione) or C-S (thiol) group is an electrophilic center, susceptible to attack by nucleophiles, which can lead to ring-opening pathways as discussed in section 3.4.

| Reactant (Electrophile) | Conditions | Product Type | Reference |

|---|---|---|---|

| Phenacyl bromides | K₂CO₃, Acetone (B3395972), rt | 2-((2-Oxo-2-phenylethyl)thio)quinazolinone | nih.gov |

| Ethyl bromoacetate | K₂CO₃, Acetone, reflux | Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate | nih.gov |

| 2-Chloro-N-substituted amides | K₂CO₃, Acetone, rt | 2-((2-(Substituted-amino)-2-oxoethyl)thio)quinazolinone | nih.gov |

| 1,2-Dibromoethane | PTC (TBAB), K₂CO₃, Dioxane | 2,3-Dihydro-5H- rsc.orgconsensus.appthiazolo[2,3-b]quinazolin-5-one | researchgate.net |

Oxidative and Reductive Transformations of the Quinazolinone Nucleus

The this compound scaffold can undergo various oxidative transformations. The thiol group is susceptible to oxidation, a common reaction for mercaptans. Mild oxidizing agents can induce the formation of a disulfide bridge, linking two quinazolinone units together to form a dimeric structure. nih.govlibretexts.org This process is a reversible thiol-disulfide exchange reaction. libretexts.org More aggressive oxidation can lead to the formation of sulfonic acids, though this is less commonly utilized in synthetic applications for this scaffold. Additionally, metabolic studies have shown that the quinazolinone ring itself can be subject to oxidation. nih.gov

In contrast, the chemical reduction of the quinazolinone nucleus is not extensively documented in the reviewed literature. While the reduction of the pyrimidine (B1678525) ring in general 4(3H)-quinazolinone systems using catalysts like palladium or platinum oxide has been reported, specific studies on the reduction of this compound are scarce. researchgate.net The quinazolinone ring is generally considered to be quite stable towards many reductive conditions. nih.gov

Investigations into Ring-Opening and Rearrangement Pathways

Although the quinazolinone ring is generally stable, it can undergo ring-opening reactions under specific conditions. A notable example is a catalyst-free, regioselective hydrated ring-opening reaction. rsc.orgconsensus.apprawdatalibrary.netresearchgate.netrsc.org This transformation is initiated by the nucleophilic addition of a water molecule to the imine carbon (C-4), leading to the cleavage of the C4-N3 bond and subsequent formylation. rsc.org This provides a pathway to N-arylformyl derivatives, demonstrating that the pyrimidine portion of the scaffold can be selectively opened. rsc.orgrsc.org

While various molecular rearrangements are known in heterocyclic chemistry, specific rearrangement pathways for the this compound scaffold are not prominently reported in the surveyed scientific literature. acs.orglibretexts.orgmsu.edu The stability of the fused ring system generally precludes spontaneous rearrangement under normal conditions.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Mercapto 3 Methylquinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-mercapto-3-methylquinazolin-4(3H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectra of quinazolinone derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the quinazolinone core and any appended functionalities. For instance, in some 2-substituted quinazolin-4(3H)-ones, a singlet corresponding to the NH proton of the amide can be observed between δ 11.70 and 12.91 ppm. acs.org The methyl group at the N3 position of this compound would be expected to produce a characteristic singlet in the aliphatic region of the spectrum. The disappearance of the thioamidic proton (NH-C=S) signal, which can appear around δ 13.03 ppm in related structures, upon S-alkylation provides clear evidence of substitution at the sulfur atom. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra offer complementary information, confirming the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic signal, typically resonating in the region of δ 160-165 ppm. acs.orgnih.gov The thione (C=S) carbon in the parent 2-mercaptoquinazolinone structure appears further downfield, around δ 175.29 ppm. nih.gov The carbons of the aromatic rings give rise to a series of signals in the δ 115-150 ppm range. The methyl carbon at the N3 position will have a characteristic chemical shift in the aliphatic region.

Interactive Table: Representative NMR Data for Quinazolinone Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 2-Substituted Quinazolin-4(3H)-ones | ¹H | 11.70-12.91 | s | NH (amide) |

| 2-Substituted Quinazolin-4(3H)-ones | ¹³C | 161.19-163.87 | s | C=O (amide) |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | ¹H | 13.03 | s | NH-C=S |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | ¹³C | 175.29 | s | C=S |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and its derivatives with high accuracy. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the determination of the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. For this compound, the expected molecular weight is approximately 192.24 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with very high precision.

Fragmentation Analysis: Under harsher ionization conditions, such as electron ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecule fragments in a predictable manner. The resulting fragmentation pattern serves as a fingerprint, aiding in structural elucidation. Common fragmentation pathways for quinazolinone derivatives can involve cleavage of the bonds adjacent to the carbonyl and thioamide groups, as well as the loss of small neutral molecules. researchgate.net The fragmentation of related isoquinoline (B145761) alkaloids, for example, often shows characteristic losses of ammonia (B1221849) or other small moieties. nih.gov

Interactive Table: Mass Spectrometry Data for Quinazolinone Derivatives

| Compound | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| 2-Mercapto-3-phenyl-3H-quinazolin-4-one | ESI | 269.3 | [M+H]⁺ |

| 6-Chloro-2-((2-oxo-2-phenylethyl) thio)-3-phenylquinazolin-4(3H)-one | ESI | 406 | [M+H]⁺ |

| 5-Iodo-2-((2-oxo-2-phenylethyl) thio)-3-phenylquinazolin-4(3H)-one | ESI | 496 | [M+H]⁺ |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the amide, typically in the range of 1660-1710 cm⁻¹. ijarsct.co.in The C=S stretching vibration of the thioamide group is generally weaker and appears at lower wavenumbers, often in the region of 1200-1050 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The presence of an N-H bond in related unsubstituted quinazolinones would show a stretching vibration around 3200-3400 cm⁻¹. researchgate.netcdnsciencepub.com

Interactive Table: Characteristic IR Absorption Bands for Quinazolinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1660-1710 |

| Thioamide C=S | Stretch | 1200-1050 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinazolinone ring system is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound and its derivatives will exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of various substituents on the quinazolinone core. For example, a study on related 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives showed λmax values at 284 nm and 204 nm, attributed to n→π* and π→π* transitions, respectively. chemmethod.com Changes in the substitution pattern can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing insights into the electronic structure of the molecule.

Interactive Table: UV-Vis Absorption Data for a Related Quinazolinone Derivative

| Compound | Transition | λmax (nm) |

|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one derivative | n→π* | 284 |

High-Performance Chromatographic Techniques for Separation and Purity Analysis

High-performance chromatographic techniques are essential for the separation of this compound derivatives from reaction mixtures and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. nih.govnih.gov By using an appropriate mobile phase, the components of a mixture will separate based on their differential adsorption to the stationary phase, resulting in different retention factors (Rf values).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It offers high resolution and sensitivity. For quinazolinone derivatives, reversed-phase HPLC is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed. The retention time of a compound is a characteristic parameter under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS): The coupling of HPLC with mass spectrometry provides a highly specific and sensitive analytical tool. LC/MS allows for the separation of a mixture by HPLC, followed by the immediate mass analysis of each eluting component. This provides both the retention time and the mass-to-charge ratio, offering a high degree of confidence in the identification of the target compound and any impurities present. nih.gov

Comprehensive Pharmacological Spectrum and Biological Activities of 2 Mercapto 3 Methylquinazolin 4 3h One Analogues

Anticancer and Cytotoxicity Investigations

The quest for novel and effective anticancer agents has led to the extensive investigation of quinazolinone derivatives. Analogues of 2-mercapto-3-methylquinazolin-4(3H)-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival.

Research has shown that S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives are potent inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. frontiersin.orgnih.gov Certain benzenesulfonamide (B165840) derivatives linked to the 2-mercapto-4(3H)-quinazolinone scaffold exhibit selective inhibition of these cancer-related CAs over other isoforms, highlighting their potential as targeted anticancer therapies. nih.gov For instance, compounds with a 4-ethylbenzensulfonamide moiety have shown efficient and selective inhibitory activity against hCA IX and hCA XII. nih.gov

Furthermore, various quinazolin-4(3H)-one derivatives have been evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7), human ovarian carcinoma (A2780), triple-negative breast cancer (MDA-MB-231), and other cancer cell lines. frontiersin.orgcymitquimica.com Some of these compounds have exhibited cytotoxicity levels many folds greater than the standard drug, lapatinib. cymitquimica.com The mechanism of action for some of these potent compounds involves the inhibition of multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR, which are vital for cell signaling pathways that control cell growth and division. cymitquimica.com Studies have also identified quinazolinone analogues that function as inhibitors of kinesin spindle protein (KSP) and PI3Kδ, leading to cell cycle arrest and apoptosis in cancer cells. frontiersin.org Another avenue of anticancer action for this class of compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.govyoutube.com Certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have shown broad-spectrum antitumor activity, with some compounds being more potent than the standard drug Doxorubicin against cell lines like HeLa (cervix carcinoma), HepG2 (liver cancer), and HCT-8 (colon cancer). youtube.com

Table 1: Cytotoxicity of 2-Mercaptoquinazolin-4(3H)-one Analogues Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 (Breast) | 0.20 ± 0.02 µM | cymitquimica.com |

| Quinazolin-4(3H)-one hydrazide (3g) | A2780 (Ovarian) | 0.14 ± 0.03 µM | cymitquimica.com |

| Designed Quinazolinone (3e) | MDA-MB-231 (Breast) | 9.97 µM | frontiersin.org |

| Designed Quinazolinone (3a) | MDA-MB-231 (Breast) | 14.51 µM | frontiersin.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | <50 nM | nih.gov |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) | MCF-7 (Breast) | sub-μM | nih.gov |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | HeLa, HepG2, HCT-8 | Potent (some better than Doxorubicin) | youtube.com |

Antimicrobial Efficacy: Antibacterial and Antifungal Evaluations

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various pathogenic bacteria and fungi. These findings position them as promising candidates for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance. nih.govnih.gov

Derivatives of the 2-mercaptoquinazolin-4(3H)-one scaffold have shown significant inhibitory activity against several Gram-positive bacteria. Notably, potent activity has been observed against Staphylococcus aureus, including multidrug-resistant strains (MRSA), and Streptococcus pneumoniae. nih.gov Certain newly synthesized quinazolin-4(3H)-one derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.03-0.25 μg/mL against S. aureus. Thioesters of 3-phenyl-quinazolin-4(3H)-one have also been screened, with some compounds showing good activity against Staphylococcus aureus and Bacillus subtilis. Furthermore, studies have demonstrated that some quinazolinone derivatives exhibit a pronounced bacteriostatic effect against both S. aureus and S. pneumoniae. nih.gov The in vivo efficacy of related compounds has been confirmed in murine systemic infection models, suggesting their potential for treating infections caused by these pathogens.

Table 2: In Vitro Activity of 2-Mercaptoquinazolin-4(3H)-one Analogues against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (4'c) | Staphylococcus aureus | 0.03 µg/mL | |

| Quinazolin-4(3H)-one derivative (4'e) | Staphylococcus aureus | 0.03 µg/mL | |

| 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (3p) | Staphylococcus aureus | 16 µg/mL | nih.gov |

| 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (3f, 3r) | MRSA | 32 µg/mL | nih.gov |

| Naphthyl-substituted quinazolin-4(3H)-one | Staphylococcus aureus | Bacteriostatic effect | nih.gov |

| Naphthyl-substituted quinazolin-4(3H)-one | Streptococcus pneumoniae | Bacteriostatic effect | nih.gov |

The antimicrobial spectrum of 2-mercaptoquinazolin-4(3H)-one analogues extends to Gram-negative bacteria. Research has documented mild to high antibacterial effects, particularly against Escherichia coli. In some studies, E. coli was found to be the most sensitive Gram-negative bacterium to the tested compounds. Thioester derivatives have also been evaluated against Pseudomonas aeruginosa, with some showing notable activity. In a broader screening, various synthesized derivatives showed high activity against E. coli and P. aeruginosa. The in vivo activity of related broad-spectrum agents has been validated in murine infection models against Gram-negative bacilli, correlating well with in vitro MIC values.

Table 3: In Vitro Activity of 2-Mercaptoquinazolin-4(3H)-one Analogues against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Escherichia coli | Mild to high activity | |

| 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (3f) | Escherichia coli | 32 µg/mL | nih.gov |

| Thioesters of 3-phenyl-quinazolin-4(3H)-one | Pseudomonas aeruginosa | Good activity (some compounds) | |

| Substituted quinazolin-4(3H)-one derivatives | Escherichia coli | High activity | |

| Substituted quinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa | High activity |

In addition to their antibacterial properties, analogues of this compound have been found to possess significant antifungal activity. Various studies have demonstrated their efficacy against pathogenic fungi such as Aspergillus niger and Candida albicans. nih.gov For instance, certain 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone derivatives showed potent antifungal activity against C. albicans with an MIC of 8 μg/mL and against A. niger with an MIC of 32 μg/mL. nih.gov Other research has confirmed that various strains of fungi are sensitive to these compounds, often at a concentration of 32 μg/mL. Furthermore, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity against fungi such as F. oxysporum, Valsa mali, and Gibberella zeae. These compounds typically act as fungistatic agents, inhibiting the growth of fungi.

Table 4: In Vitro Activity of 2-Mercaptoquinazolin-4(3H)-one Analogues against Fungi

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (3f) | Candida albicans | 8 µg/mL | nih.gov |

| 2-disubstitutedmethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (3j, 3f) | Aspergillus niger | 32 µg/mL | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Various Fungi | 32 µg/mL (mostly) | |

| 6-bromo-3-propylquinazolin-4-one (3h) | F. oxysporum, Valsa mali, Gibberella zeae | Good activity |

Anti-inflammatory Properties and Mechanism-Based Studies

The quinazolinone scaffold is a well-established pharmacophore for the development of anti-inflammatory agents. Analogues of this compound have been investigated for their ability to mitigate inflammatory processes, with studies revealing mechanisms primarily linked to the inhibition of cyclooxygenase (COX) enzymes.

A study on novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones reported significant anti-inflammatory activity. One particular compound from this series demonstrated more potent anti-inflammatory effects than the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The anti-inflammatory action of such compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing acute inflammation. frontiersin.org The development of edema in this model is a biphasic event. The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase (2-3 hours post-carrageenan injection) is mediated by the overproduction of prostaglandins, which are synthesized by COX enzymes.

The ability of quinazolinone derivatives to inhibit this prostaglandin-mediated inflammation points towards their role as COX inhibitors. By inhibiting COX-2, the inducible isoform of the enzyme that is upregulated at inflammatory sites, these compounds can effectively reduce the swelling and pain associated with inflammation. The mechanism involves decreasing the synthesis of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines such as TNF-α and IL-1β.

Table 5: Anti-inflammatory Activity of Quinazolin-4(3H)-one Analogues

| Compound Type | Assay/Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2-methylthio-3-substituted quinazolin-4-(3H)-one (A4) | In vivo anti-inflammatory assay | More potent than diclofenac sodium | Presumed COX Inhibition | |

| General Quinazolinone Derivatives | Carrageenan-induced paw edema | Reduction of paw edema | Inhibition of prostaglandin synthesis via COX-2 |

Anticonvulsant Activity Profiling

Derivatives of quinazolin-4(3H)-one have a long history of investigation for their effects on the central nervous system, including significant anticonvulsant properties. This line of research stems from the activity of early compounds like methaqualone, which, despite its controversial history, demonstrated anticonvulsant effects. Modern research has focused on designing novel analogues with improved efficacy and safety profiles.

The anticonvulsant activity of these compounds is typically evaluated using standard preclinical models, primarily the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is used to identify agents effective against generalized tonic-clonic seizures, while the scPTZ model detects compounds that can raise the seizure threshold, making them potentially useful for absence seizures.

Several series of 2,3-disubstituted quinazolinone derivatives have shown promising results in these screens. For example, certain 2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives were found to be highly active in the MES screening, with some being more active and less neurotoxic than the standard drug phenytoin. Another study on two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives found that they offered protection against PTZ-induced seizures in mice, with the proposed mechanism being positive allosteric modulation of the GABA-A receptor. Structure-activity relationship (SAR) studies suggest that key pharmacophoric features for anticonvulsant activity include the quinazolin-4(3H)-one core as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group for hydrogen bonding.

Table 6: Anticonvulsant Activity of Quinazolin-4(3H)-one Analogues

| Compound Type | Test Model | Activity (Protective Dose 50 - PD₅₀) | Neurotoxicity | Reference |

|---|---|---|---|---|

| Amide derivative (9c) of 2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one | scPTZ | 200.53 µmol/kg | High safety profile (LD₅₀ >3000 mg/kg) | |

| Various 2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives | MES | Some more active than Phenytoin | Some less neurotoxic than Phenytoin | |

| 2,3-disubstituted quinazolin-4(3H)-one (Compound 8b) | PTZ-induced seizure | Favorable protection, latency, and seizure reduction | Not specified |

Antitubercular Potential and Mycobacterium Tuberculosis Inhibition

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Analogues of this compound have been investigated for their potential to address this critical need, with several studies demonstrating promising inhibitory activity against the pathogen.

Research into 2,3-disubstituted quinazolinone derivatives has identified compounds with significant antitubercular effects. A study involving the synthesis of fourteen 2-methyl and 2-phenyl substituted quinazolinones revealed that several derivatives exhibited notable activity against M. tuberculosis. Specifically, compounds in this series demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com Molecular docking studies further elucidated the potential mechanism of action, with the 2-phenyl quinazolinone series generally showing better binding energy within the enoyl-ACP reductase (InhA) active site compared to the 2-methyl series. dovepress.com For instance, compounds 8e and 8g from the 2-phenyl series displayed the highest binding energies of -9.8 kcal/mol and -9.6 kcal/mol, respectively, suggesting a strong interaction with the enzyme crucial for mycobacterial cell wall synthesis. dovepress.com

Another class of related heterocyclic compounds, 2-mercaptobenzothiazole (B37678) derivatives, has also been explored as potential antitubercular agents targeting the type II NADH dehydrogenase (NDH-2) of M. tuberculosis. nih.gov This enzyme is a key component of the mycobacterial respiratory pathway. nih.gov In a series of synthesized 2-mercaptobenzothiazole derivatives, compounds C3 and C4 emerged as potent inhibitors with a safety index greater than 10. nih.gov Compound C4 , in particular, showed the highest bactericidal activity and was confirmed to target NDH-2. nih.gov

The table below summarizes the antitubercular activity of selected quinazolinone analogues.

| Compound Series | Target Organism | Key Findings | Reference |

| 2,3-disubstituted quinazolinones | Mycobacterium tuberculosis | MIC values between 6.25 and 100 µg/mL. 2-phenyl derivatives showed better binding energy to InhA than 2-methyl derivatives. | dovepress.com |

| 2-mercaptobenzothiazole derivatives | Mycobacterium tuberculosis | Compounds C3 and C4 are potent inhibitors with a safety index >10. C4 exhibits strong bactericidal activity via NDH-2 inhibition. | nih.gov |

Other Significant Biological Activities (e.g., Analgesic, Antiviral, Antimalarial, Enzyme Inhibition)

Analogues of this compound have demonstrated a broad spectrum of other biological activities, highlighting the versatility of the quinazolinone scaffold in medicinal chemistry.

Analgesic Activity: Several studies have reported the analgesic properties of quinazolinone derivatives. mdpi.com For instance, modifications at the C-2 position have yielded compounds with significant pain-relieving effects. A 2-butylthio substituted quinazolinone showed 73% analgesic activity at a 20 mg/kg dose, which was more potent than the corresponding methylthio analogue (65% activity). mdpi.com Furthermore, certain 2-phenylquinazolinone derivatives with methylamino substitutions have exhibited analgesic activity ranging from 43% to 61%. mdpi.com Two specific substituted quinazoline (B50416) derivatives, 18 (4-trifluoromethyl substitution) and 19 (4-bromo substitution), were found to significantly reduce pain in animal models of visceral and inflammatory pain, with IC50 values of 42 nM and 170 nM, respectively. mdpi.com

Antiviral Activity: The antiviral potential of quinazolinone analogues has been investigated against various viruses. 2-Methylquinazolin-4(3H)-one (C1 ) was identified as a significant antiviral agent against the Influenza A (H1N1) virus, with an in vitro IC50 of 23.8 µg/mL. nih.govnih.gov This compound was found to ameliorate acute lung injury and inflammation in infected mice by inhibiting viral replication and modulating the host's immune response. nih.govnih.gov Other 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have shown moderate to good in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com More recently, 2-aminoquinazolin-4-(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2, with some acetylated derivatives showing IC50 values as low as 0.11 µM. mdpi.com

Antimalarial Activity: Quinazolinone derivatives have emerged as a promising class of antimalarial agents. A high-throughput screen identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. mmv.orgnih.gov Structure-activity relationship studies led to the discovery of a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and active against laboratory-resistant strains of malaria. mmv.orgnih.gov Additionally, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated potent in vivo antimalarial activity against Plasmodium berghei and in vitro activity against four clones of Plasmodium falciparum. nih.gov For example, acetamide (B32628) derivative 3a cured 100% of mice treated with doses ranging from 0.625 to 220 mg/kg. nih.gov The mechanism of action for some quinoline-based antimalarials is believed to involve the inhibition of haemozoin formation, a crucial detoxification process for the parasite. d-nb.info

Enzyme Inhibition: Analogues of this compound have been shown to inhibit several key enzymes. A series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Compounds 2 and 4 were identified as efficient and selective inhibitors of the tumor-associated hCA IX and hCA XII isoforms, with K_I values of 40.7 nM and 8.0 nM against hCA IX, and 13.0 nM and 10.8 nM against hCA XII, respectively. nih.gov Furthermore, 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been investigated as dihydrofolate reductase (DHFR) inhibitors, a target for antifolate drugs. nih.gov Certain compounds in this class were found to be 4-8 times more active than the reference drug methotrexate (B535133). nih.gov The 2-mercaptoquinazolinone scaffold has also been utilized as a cap group in the design of selective histone deacetylase 6 (HDAC6) inhibitors, with one compound exhibiting an IC50 value of 0.3 µM for HDAC6. mdpi.com

The table below provides a summary of these diverse biological activities.

| Biological Activity | Compound Class/Analogue | Key Findings | Reference(s) |

| Analgesic | 2-substituted quinazolinones | 2-butylthio derivative showed 73% activity. 4-trifluoromethyl substituted derivative had an IC50 of 42 nM for pain reduction. | mdpi.com |

| Antiviral | 2-Methylquinazolin-4(3H)-one | IC50 of 23.8 µg/mL against Influenza A (H1N1). | nih.govnih.gov |

| 2-aminoquinazolin-4-(3H)-one derivatives | Potent inhibition of SARS-CoV-2 with IC50 values down to 0.11 µM. | mdpi.com | |

| 2-aryl/methyl-3-(substituted-benzalamino)-4(3H)-quinazolinones | Moderate to good in vivo activity against Tobacco Mosaic Virus (TMV). | mdpi.com | |

| Antimalarial | Quinazolinone-2-carboxamide derivatives | Inhibitor 19f was 95-fold more potent than the initial hit. | mmv.orgnih.gov |

| Pyrrolo[3,2-f]quinazoline-1,3-diamines | Acetamide derivative 3a showed 100% cure in mice at doses from 0.625 mg/kg. | nih.gov | |

| Enzyme Inhibition | S-substituted 2-mercaptoquinazolin-4(3H)-ones | Selective inhibitors of hCA IX and XII with K_I values as low as 8.0 nM. | nih.gov |

| 2-substituted-mercapto-quinazolin-4(3H)-ones | 4-8 times more active than methotrexate as DHFR inhibitors. | nih.gov | |

| 2-mercaptoquinazolinone-based hydroxamic acids | Selective HDAC6 inhibitor with an IC50 of 0.3 µM. | mdpi.com |

Elucidation of Mechanism of Action Moa for 2 Mercapto 3 Methylquinazolin 4 3h One Derivatives

Identification of Specific Molecular Targets and Receptor Interactions (e.g., Kinase Inhibition, NDH-2)

Derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one exert their biological effects by engaging with a range of specific enzymatic targets. The core quinazolinone structure serves as a versatile scaffold for designing inhibitors that can target enzymes crucial for the survival of both pathogenic microorganisms and cancer cells.

NDH-2 Inhibition: A significant mechanism of action for 2-mercaptoquinazolinone derivatives is the inhibition of the non-proton-pumping type II NADH dehydrogenase (NDH-2). dundee.ac.uknih.gov This enzyme is a key component of the respiratory metabolism in pathogens like Mycobacterium tuberculosis. nih.govacs.org Studies have shown that these compounds target the ndh-encoded NDH-2 with nanomolar potencies. dundee.ac.uk Structural and kinetic analyses suggest that these molecules act as noncompetitive, allosteric inhibitors. dundee.ac.uk Cryo-electron microscopy has revealed that the inhibitor binds within the putative menaquinone-reducing pocket of the enzyme, thereby blocking the reduction of menaquinone through direct interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor. biorxiv.org

Kinase Inhibition: The quinazolinone nucleus is a well-established scaffold for developing potent kinase inhibitors. mdpi.com Derivatives have been shown to inhibit multiple protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov Molecular docking studies indicate that these compounds can act as either ATP-competitive type-I inhibitors or ATP-non-competitive type-II inhibitors, depending on the specific derivative and the target kinase. nih.gov For instance, certain derivatives act as type-II inhibitors against CDK2 and HER2, while functioning as type-I inhibitors against EGFR. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Analogues of 2-substituted-mercapto-quinazolin-4(3H)-one have been identified as effective inhibitors of dihydrofolate reductase (DHFR). nih.govresearchgate.net By acting as antifolates, they mimic the structure of folic acid to bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This action is critical for halting the synthesis of nucleic acids and amino acids. nih.gov

Carbonic Anhydrase (CA) Inhibition: S-substituted derivatives of 2-mercaptoquinazolin-4(3H)-one have been developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation in the tumor microenvironment. The inhibitors are designed with moieties, such as ethylbenzenesulfonamide, that interact selectively with the enzyme's active site. nih.gov

Modulation of Cellular Pathways and Signaling Cascades by Quinazolinone Analogues

The inhibition of specific molecular targets by quinazolinone analogues directly translates into the disruption of vital cellular pathways.

Respiratory and Energy Metabolism: By inhibiting NDH-2 in bacteria, these compounds block the transfer of electrons from NADH into the respiratory chain. nih.gov This leads to a significant decrease in the cellular oxygen consumption rate and disrupts the production of ATP, ultimately leading to bacterial cell death. dundee.ac.uk

Cell Cycle and Apoptosis Signaling: As kinase inhibitors, these derivatives interfere with signaling cascades that control cell proliferation, survival, and angiogenesis. mdpi.comnih.gov Inhibition of EGFR, HER2, and VEGFR2 blocks downstream pathways like PI3K/Akt and MAPK, which are often hyperactivated in cancer. mdpi.commdpi.com Inhibition of CDK2 leads to cell cycle arrest, typically at the S phase. mdpi.com Furthermore, some derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com

Folate Metabolism and DNA Synthesis: As DHFR inhibitors, these compounds disrupt the folate pathway. This blockage prevents the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, thereby halting cell replication and division in both microbial and cancer cells. nih.gov

In Vitro Biochemical and Enzymatic Inhibition Studies

The potency of 2-mercaptoquinazolin-4(3H)-one derivatives has been quantified through extensive in vitro studies, with results often presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

Kinase Inhibition: Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against a panel of protein kinases. The data below highlights the efficacy of selected compounds against key cancer-related kinases. mdpi.comnih.gov

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| 2i | HER2 | 0.134 ± 0.024 | nih.gov |

| 3i | HER2 | 0.141 ± 0.015 | nih.gov |

| 2i | EGFR | 0.155 ± 0.019 | nih.gov |

| 3i | EGFR | 0.162 ± 0.021 | nih.gov |

| 5d | VEGFR2 | 0.098 ± 0.006 | mdpi.com |

| 5d | EGFR | 0.079 ± 0.005 | mdpi.com |

| 5d | HER2 | 0.063 ± 0.004 | mdpi.com |

| 5d | CDK2 | 2.097 ± 0.126 | mdpi.com |

Table 1: In Vitro Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Protein Kinases.

Carbonic Anhydrase Inhibition: S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives linked to ethylbenzenesulfonamide have shown potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov

| Compound ID | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 2 | 40.7 | 13.0 | nih.gov |

| 4 | 8.0 | 10.8 | nih.gov |

| 6 | 25.1 | - | nih.gov |

| 7 | 63.2 | - | nih.gov |

Table 2: In Vitro Inhibition Constants (Kᵢ) of S-substituted 2-mercaptoquinazolin-4(3H)-one Derivatives against Carbonic Anhydrase Isoforms.

DHFR Inhibition: Studies on 2-substituted-mercapto-quinazolin-4(3H)-one analogues have demonstrated their potential as DHFR inhibitors, with some compounds proving to be 4-8 times more active than the reference drug Methotrexate (B535133). nih.gov

Analysis of Resistance Mechanisms in Pathogenic Microorganisms

The emergence of drug resistance is a critical challenge in antimicrobial therapy. For 2-mercaptoquinazolinone derivatives targeting M. tuberculosis, a specific resistance mechanism has been identified. Resistance was conferred by promoter mutations in the ndhA gene, which encodes the alternative, nonessential NDH-2 enzyme. dundee.ac.uk This suggests that upregulation of the alternative enzyme can compensate for the inhibition of the primary target, allowing the pathogen to survive.

In the broader context of quinolone and quinazolinone-based antimicrobials, several general resistance mechanisms in bacteria have been documented:

Target Enzyme Modification: Mutations in the genes encoding the drug targets, such as DNA gyrase (gyrA) and topoisomerase IV (parC), can reduce the binding affinity of the inhibitor, rendering it less effective. researchgate.netnih.govbrieflands.com

Reduced Permeability: Alterations in the bacterial cell membrane, such as modifications to porin channels, can decrease the intracellular accumulation of the drug. nih.govresearchgate.net

Active Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at a sufficient concentration. brieflands.comresearchgate.net

Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria on plasmids. These genes may encode proteins that protect the drug target or enzymes that inactivate the drug. brieflands.comresearchgate.net

Structure Activity Relationship Sar and Rational Ligand Design of 2 Mercapto 3 Methylquinazolin 4 3h One Scaffolds

Influence of Substituents at the N-3 Position on Biological Activity Profiles

The substituent at the N-3 position of the quinazolinone ring plays a crucial role in modulating the biological activity of the resulting compounds. While this article focuses on the N-3 methyl derivative, it is informative to consider the broader context of how substitutions at this position influence activity. Generally, the nature of the substituent at N-3 can significantly affect the molecule's interaction with its biological target. For instance, in the broader class of 4(3H)-quinazolinones, the introduction of different heterocyclic moieties at position 3 has been shown to enhance antimicrobial properties. nih.gov

In a study focusing on the anticonvulsant activity of 4(3H)-quinazolinone derivatives, it was observed that the substitution pattern at both the N-3 and C-2 positions is critical for activity. researchgate.net While direct comparisons with other N-3 substituents are outside the scope of this article, the consistent presence of the methyl group in the parent scaffold provides a stable platform for exploring modifications at other positions. The tautomeric interaction of the 4(3H)-quinazolinone system is also influenced by the substituent at the N-3 position. The presence of a methyl group at N-3 can affect the reactivity of the quinazolinone ring system. nih.govresearchgate.net

| N-3 Substituent | General Biological Activity Trend | Reference |

| Methyl | Provides a baseline for SAR studies. | nih.gov |

| Phenyl / Substituted Phenyl | Often associated with antimicrobial and other activities. | researchgate.net |

| Heterocyclic Moieties | Can enhance specific biological activities like antimicrobial. | nih.gov |

Impact of Modifications on the Mercapto-Group at C-2 on Biological Profile

The mercapto group at the C-2 position of the 2-mercapto-3-methylquinazolin-4(3H)-one scaffold is a highly versatile handle for chemical modification, and alterations at this site have a profound impact on the biological activity of the resulting derivatives. The sulfur atom provides a nucleophilic center that can be readily substituted with a wide array of electrophilic moieties, leading to diverse libraries of S-substituted analogs.

Research on 2-substituted-mercapto-quinazolin-4(3H)-ones has demonstrated that the nature of the substituent attached to the sulfur atom is a critical determinant of biological activity, including their potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov The orientation and pattern of substitutions on the group attached to the mercapto moiety can significantly manipulate the compound's activity. nih.gov

For instance, the introduction of various S-substituents has led to the discovery of potent carbonic anhydrase inhibitors. nih.gov The general structure-activity relationship suggests that the C-2 position is amenable to a wide range of functionalities. Modifications often involve the introduction of alkyl, aryl, or acyl groups, which can influence the compound's lipophilicity, steric profile, and ability to form specific interactions with target enzymes. The replacement of the mercapto group with other functionalities, such as alkylthiomethyl or alkyloxymethyl groups, has been reported to retain certain biological activities, such as anticonvulsant properties, in the broader quinazolinone class. researchgate.net

| C-2 Substituent (S-R) | Reported Biological Activity | Reference |

| -SCH2CO-Aryl | Carbonic Anhydrase Inhibition | nih.gov |

| -S-Alkyl-Aryl | Dihydrofolate Reductase Inhibition | nih.gov |

| -S-CH2-Heterocycle | General Antimicrobial Activity | nih.gov |

Role of Substitutions on the Benzene (B151609) Ring in Modulating Activity and Selectivity

Structure-activity relationship studies on various quinazolinone derivatives have highlighted the importance of substitutions at positions 6, 7, and 8 of the benzene ring. For example, in the context of antibacterial 4(3H)-quinazolinones, substitutions at the C-6 and C-7 positions with different groups resulted in varied activity profiles. acs.org Specifically, the introduction of halogen atoms, such as bromo, at the C-6 position has been shown to be a key factor in the cytotoxic activity of some quinazolinone derivatives. nih.gov

The nature of the substituent on the benzene ring can impact the molecule's ability to bind to its target. For instance, in the development of selective HER2 inhibitors based on the quinazoline (B50416) scaffold, the substituents at C-6 were found to be crucial for achieving selectivity over EGFR. ucr.edu While these studies were not conducted on the this compound scaffold specifically, they provide valuable insights into how benzene ring modifications can be strategically employed to fine-tune the biological properties of quinazolinone derivatives.

| Position of Substitution | Substituent Type | General Effect on Activity | Reference |

| C-6 | Halogen (e.g., Bromo) | Can enhance cytotoxic activity. | nih.gov |

| C-7 | Halogen, Hydroxyl | Can lead to reduced antibacterial activity. | acs.org |

| C-6 / C-7 | Various | Influences selectivity for protein kinases. | ucr.edu |

Pharmacophore Identification and Elucidation for Optimal Activity

Pharmacophore modeling is a powerful tool in computational chemistry used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, identifying the key pharmacophoric features is crucial for designing new derivatives with enhanced potency and selectivity.

A typical pharmacophore model for quinazolinone-based inhibitors often includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The quinazolinone core itself provides a rigid scaffold that properly orients these features in three-dimensional space. The carbonyl group at C-4 and the nitrogen atom at N-1 can act as hydrogen bond acceptors, while the mercapto group at C-2 and its substituents can contribute to hydrophobic interactions or further hydrogen bonding.

In the context of designing inhibitors for specific targets like soluble epoxide hydrolase (sEH), a pharmacophore model might place the quinazolinone scaffold as a secondary pharmacophoric element at a specific distance from a primary pharmacophore, such as an amide group. ijpscr.info For DHFR inhibitors based on the 2-substituted-mercapto-quinazolin-4(3H)-one scaffold, a structural model has been proposed where the pattern and orientation of π-system substitutions in relation to the quinazoline nucleus are critical for activity. nih.gov The development of such models allows for the virtual screening of compound libraries and the rational design of new molecules with a higher probability of being active.

Strategic Application of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the properties of a lead compound while retaining or improving its biological activity. This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties.

In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the mercapto group (-SH) at the C-2 position is a classical isostere of a hydroxyl group (-OH). Modifications at this position often involve replacing the sulfur atom with other groups to modulate activity. For instance, replacing the sulfur with a methylene (B1212753) group (-CH2-) or an oxygen atom (-O-) would significantly alter the electronic and steric properties of the C-2 substituent, thereby influencing biological activity.